molecular formula C11H21NO3 B1397051 (2R)-1-Boc-2-methylpyrrolidine-2-methanol CAS No. 1207754-99-1

(2R)-1-Boc-2-methylpyrrolidine-2-methanol

Cat. No.: B1397051
CAS No.: 1207754-99-1
M. Wt: 215.29 g/mol
InChI Key: VTUUHTGTUIJRSA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-Boc-2-methylpyrrolidine-2-methanol is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a hydroxyl group attached to the pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Boc-2-methylpyrrolidine-2-methanol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-methylpyrrolidine.

    Protection: The amino group of ®-2-methylpyrrolidine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields ®-1-Boc-2-methylpyrrolidine.

    Hydroxylation: The protected pyrrolidine is then subjected to hydroxylation using an appropriate oxidizing agent, such as oxaziridine, to introduce the hydroxyl group at the 2-position, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Boc-2-methylpyrrolidine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

(2R)-1-Boc-2-methylpyrrolidine-2-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including potential drug candidates for various therapeutic areas.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-1-Boc-2-methylpyrrolidine-2-methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding or inhibition. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-Boc-2-methylpyrrolidine-2-methanol
  • (2R)-1-Boc-2-ethylpyrrolidine-2-methanol
  • (2R)-1-Boc-2-methylpyrrolidine-2-amine

Uniqueness

(2R)-1-Boc-2-methylpyrrolidine-2-methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (2S)-1-Boc-2-methylpyrrolidine-2-methanol, the (2R) configuration may exhibit different biological activity and interaction with chiral environments.

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUHTGTUIJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Reactant of Route 2
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Reactant of Route 3
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Reactant of Route 4
Reactant of Route 4
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Reactant of Route 5
Reactant of Route 5
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Reactant of Route 6
Reactant of Route 6
(2R)-1-Boc-2-methylpyrrolidine-2-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.